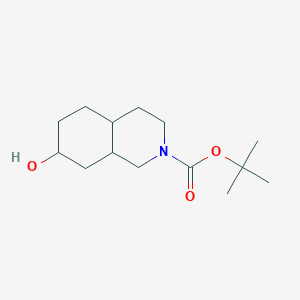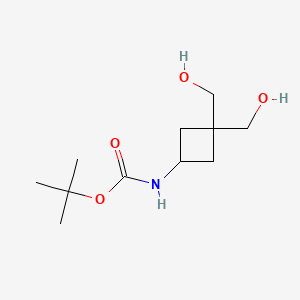
Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate is a chemical compound with the molecular formula C10H19NO3. It is a derivative of carbamic acid and features a cyclobutyl ring substituted with two hydroxymethyl groups and a tert-butyl carbamate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes on a larger scale, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Azides or thioethers.
Aplicaciones Científicas De Investigación
Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a protecting group in peptide synthesis.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate involves its ability to act as a protecting group for amines and alcohols. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine or alcohol. This property is particularly useful in multi-step organic synthesis where selective deprotection is required.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler analog with a single carbamate group.
N-Boc-hydroxylamine: Contains a similar tert-butyl carbamate group but with a hydroxylamine moiety.
Tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate: Similar structure but with a different substitution pattern on the cyclobutyl ring.
Uniqueness
Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate is unique due to its dual hydroxymethyl substitution on the cyclobutyl ring, which imparts distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile protecting group in peptide chemistry.
Propiedades
Número CAS |
1639838-86-0 |
|---|---|
Fórmula molecular |
C11H21NO4 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
tert-butyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-8-4-11(5-8,6-13)7-14/h8,13-14H,4-7H2,1-3H3,(H,12,15) |
Clave InChI |
BQLOSKLJSDHCMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(C1)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


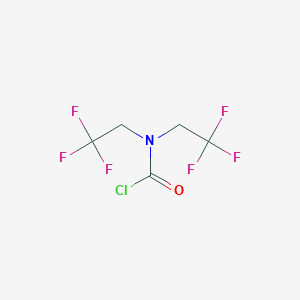
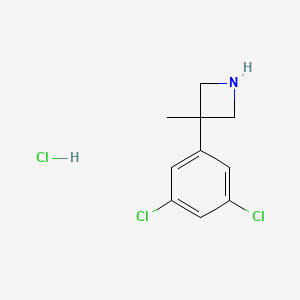
![1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride](/img/structure/B13505995.png)
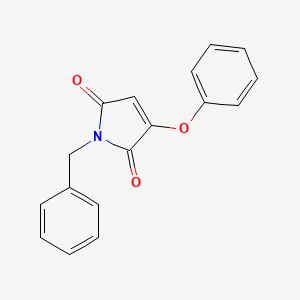
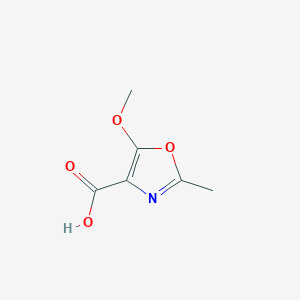
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13506037.png)
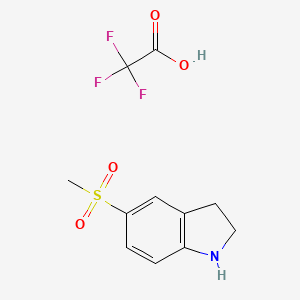
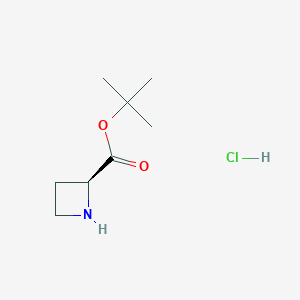
![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis](/img/structure/B13506044.png)


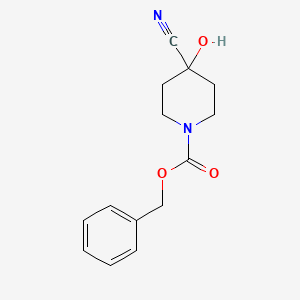
![N,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13506068.png)
